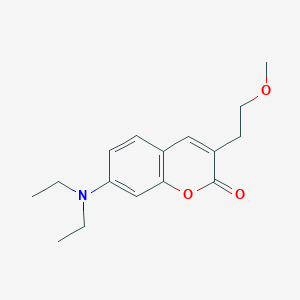![molecular formula C20H20FNO3 B14263803 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate CAS No. 175859-28-6](/img/structure/B14263803.png)
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate is a chemical compound that belongs to the class of liquid crystals. Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. This compound is known for its unique polymorphic and thermodynamic properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Analyse Chemischer Reaktionen
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions can occur at the benzylic position, where nucleophilic substitution can take place.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Free Radical Reactions: Free radical bromination is another type of reaction that can occur at the benzylic position.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate has several scientific research applications:
Chemistry: It is used in the study of liquid crystals and their phase behaviors.
Biology: The compound’s unique properties make it useful in biological research, particularly in the study of cell membranes and other biological structures that exhibit liquid crystalline phases.
Wirkmechanismus
The mechanism of action of 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate involves its ability to form liquid crystalline phases. The rigid core of the molecule aligns with neighboring molecules due to intermolecular interactions, while the flexible terminal chains remain disordered due to thermal agitation . This balance between order and disorder results in the unique properties of liquid crystals.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate include:
- 4-Cyano-3-fluorophenylboronic acid
- 3-Cyano-5-fluorophenylboronic acid
- 4-Cyano-2-fluorophenylboronic acid
Compared to these compounds, this compound is unique due to its ability to form multiple polymorphic phases and its specific thermodynamic properties .
Eigenschaften
CAS-Nummer |
175859-28-6 |
|---|---|
Molekularformel |
C20H20FNO3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(4-cyano-3-fluorophenyl) 4-(pentoxymethyl)benzoate |
InChI |
InChI=1S/C20H20FNO3/c1-2-3-4-11-24-14-15-5-7-16(8-6-15)20(23)25-18-10-9-17(13-22)19(21)12-18/h5-10,12H,2-4,11,14H2,1H3 |
InChI-Schlüssel |
YSTYLABFCQTEGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


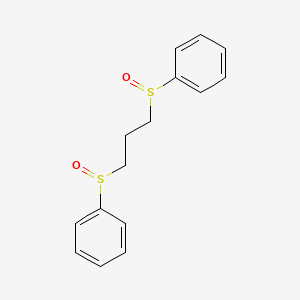
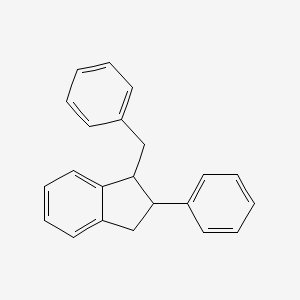
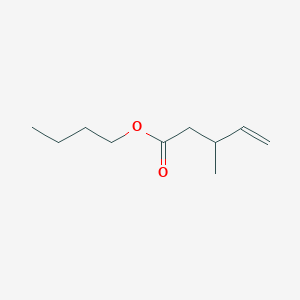
![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)

![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
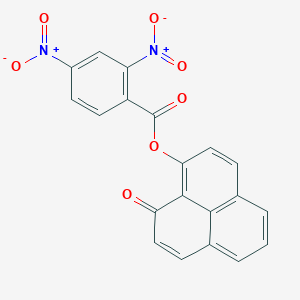
![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
